REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[C@@H:6]12[C:15](=[O:16])[O:14][C:12](=[O:13])[C@@H:7]1[CH2:8][CH2:9][CH2:10][CH2:11]2>C.[Cl-].[Cl-]>[CH2:1]([N:3]([CH2:4][CH3:5])[C:12]([CH:7]1[CH2:8][CH2:9][CH2:10][CH2:11][CH:6]1[C:15]([OH:14])=[O:16])=[O:13])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
415 μL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
617 mg
|
Type
|
reactant
|
Smiles
|
[C@@H]12[C@@H](CCCC1)C(=O)OC2=O
|
Name
|
dichloride methane
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C.[Cl-].[Cl-]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Model compound synthesis and hydrolytic kinetics measurement (Scheme 4—FIG. 4)
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to obtain the raw product
|
Type
|
CUSTOM
|
Details
|
The raw product was purified
|
Type
|
CUSTOM
|
Details
|
by recrystallizing from benzene
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(=O)C1C(CCCC1)C(=O)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |